molecular formula C22H37NO B033161 Arachidonoyl-N,N-dimethyl amide

Arachidonoyl-N,N-dimethyl amide

Cat. No.: B033161
M. Wt: 331.5 g/mol
InChI Key: FCHAVFLICKAOOF-GKFVBPDJSA-N
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Description

Arachidonoyl-N,N-dimethyl amide, also known as (5Z,8Z,11Z,14Z)-N,N-dimethyl-5,8,11,14-icosatetraenamide, is a synthetic analog of anandamide. Anandamide is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. This compound exhibits weak or no binding to the human central cannabinoid (CB1) receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoyl-N,N-dimethyl amide can be synthesized through the amidation of arachidonic acid with N,N-dimethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Arachidonoyl-N,N-dimethyl amide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of gap junction communication without significant binding to cannabinoid receptors. This makes it a valuable tool for studying non-cannabinoid pathways and cellular communication mechanisms .

Biological Activity

Arachidonoyl-N,N-dimethyl amide (ADMA) is a bioactive lipid that belongs to the class of N-acyl amides, which are derived from arachidonic acid. This compound has garnered attention due to its potential therapeutic applications and its role in various physiological processes. This article explores the biological activity of ADMA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

ADMA is synthesized from arachidonic acid through the conjugation with dimethylamine. The structural formula can be represented as follows:

C22H39N\text{C}_{22}\text{H}_{39}\text{N}

This compound is part of a broader category of N-acyl amino acids and neurotransmitter conjugates that exhibit diverse biological activities.

ADMA interacts with several biological pathways, primarily through its effects on cannabinoid receptors and other signaling molecules.

  • Cannabinoid Receptor Modulation : ADMA has been shown to activate cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and immune response. The activation of these receptors by ADMA can lead to analgesic effects similar to those observed with other cannabinoids .
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition : ADMA acts as an inhibitor of FAAH, the enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, ADMA increases the levels of endogenous cannabinoids, enhancing their effects on pain relief and inflammation .

Analgesic Properties

ADMA exhibits significant analgesic properties in various animal models. For instance, studies have demonstrated that administration of ADMA leads to reduced nociceptive responses in pain models, suggesting its potential as a therapeutic agent for pain management.

  • Case Study : In a study involving rat models, ADMA was administered to evaluate its effect on inflammatory pain. The results indicated a marked reduction in pain behaviors compared to control groups, highlighting its efficacy as an analgesic .

Neuroprotective Effects

ADMA has been implicated in neuroprotection due to its ability to modulate neurotransmitter release and protect against excitotoxicity.

  • Mechanism : By activating TRPV1 receptors alongside cannabinoid receptors, ADMA can enhance glutamate transmission while inhibiting GABAergic transmission, which may contribute to neuroprotective effects in conditions such as neurodegeneration .

Pharmacological Applications

The pharmacological profile of ADMA suggests potential applications in various therapeutic areas:

  • Pain Management : Due to its analgesic properties, ADMA could be explored as a treatment for chronic pain conditions.
  • Neurodegenerative Disorders : Its neuroprotective effects may be beneficial in diseases such as Alzheimer's or Parkinson's by mitigating excitotoxic damage.
  • Inflammatory Conditions : The ability to modulate inflammatory responses positions ADMA as a candidate for treating inflammatory diseases.

Research Findings

A summary of key findings regarding the biological activity of ADMA is presented in Table 1 below:

Study Model Findings
Rat Pain ModelSignificant reduction in pain behaviors following ADMA administrationSupports analgesic potential
Neuroprotection AssayEnhanced neurotransmitter release; protection against excitotoxicitySuggests neuroprotective role
Cannabinoid InteractionIncreased levels of endocannabinoids due to FAAH inhibitionHighlights mechanism for pain relief

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHAVFLICKAOOF-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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